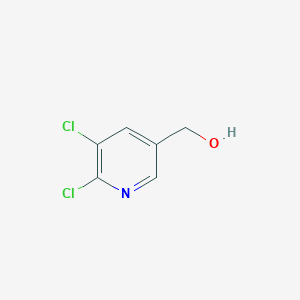

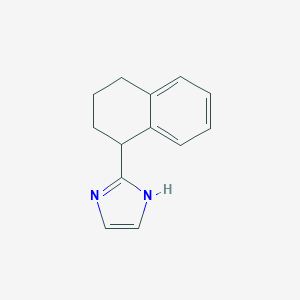

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has been explored in various studies. For instance, the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine, a compound with a similar tetrahydronaphthalene structure, was reported to exhibit marked antidepressant activity, suggesting a potential for new antidepressant drugs . Another study focused on the synthesis of tetracyclic compounds by reacting 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate, leading to compounds with a thiazolidinone or thiazinone ring fused to the imidazole ring . Additionally, the synthesis and characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, a selective alpha 1A receptor agonist, highlights the pharmaceutical relevance of such compounds .

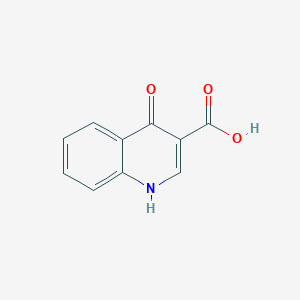

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a tetrahydronaphthalene moiety linked to an imidazole ring. The structural analogs synthesized in these studies often include additional functional groups or rings, such as thiazolidine or thiazinone, which can significantly alter the compound's biological activity and receptor selectivity . The structural determinations of these compounds are typically based on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, which provide detailed information about the molecular framework and the spatial arrangement of atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include ring-closure reactions, transesterification processes, and reactions with α-bromoketones. For example, the ring-closure reaction of dimethyl 2-(4,9-dioxo-4,9-dihydronaphth[2,3-d]imidazol-2-ylthio)fumarate in acetic anhydride or polyphosphoric acid leads to different cyclized products . The kinetic resolutions of racemic trans-1,2,3,4-tetrahydronaphthalen-2-ols through lipase-catalyzed transesterification processes have also been reported, demonstrating the potential for enantioselective synthesis . Furthermore, the reaction of trans-3a,4,5,9b-tetrahydronaphth[1,2-d]imidazoline-2-thiones with α-bromoketones can yield various products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different functional groups and stereochemistry can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as receptor selectivity and biological activity, are also determined by these molecular features. For instance, the antidepressant activity of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine surpasses that of imipramine, a known antidepressant, indicating the importance of the molecular structure in drug efficacy . The enantioselectivity observed in the lipase-catalyzed resolutions of tetrahydronaphthalen-2-ols also underscores the significance of stereochemistry in the physical and chemical behavior of these compounds .

Wissenschaftliche Forschungsanwendungen

Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene, including compounds similar to "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," have been synthesized and tested as inhibitors of thromboxane A2 synthase. This research indicates their potential in clinical investigation due to their significant inhibitory activity and low toxicity (Cozzi et al., 1991).

Antidepressant Activity : A study on the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene/indane-1-yl)]iminothiazolidine and related compounds revealed marked antidepressant activity, providing a new structural lead for antidepressants (Shukla et al., 1992).

Nitrogen-rich Gas Generators : Imidazole-based molecules, potentially including "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," were prepared for applications in nitrogen-rich gas generators. These compounds exhibited high positive heats of formation due to their high energy molecular backbones (Srinivas et al., 2014).

Azole-based 1,4-Naphthoquinones in MDR Infections : Imidazole-based 1,4-naphthoquinones, which might include derivatives of "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," have shown promising antibacterial and antifungal activities against selected strains, suggesting their utility against multi-drug resistant infections (Choudhari et al., 2020).

Solid State Bright White-Light Emission : A study demonstrated the solid-state bright white-light emission and mechanochromic behavior of a compound closely related to "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole." This compound also acted as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution (Sinha et al., 2019).

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFHJKHZWXNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

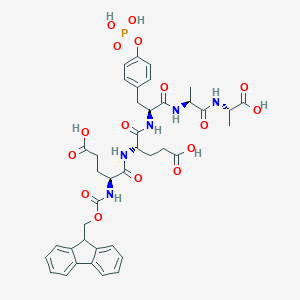

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)